9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene
Description
Properties
IUPAC Name |
9-phenyl-10-(4-phenylnaphthalen-1-yl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24/c1-3-13-25(14-4-1)27-23-24-34(29-18-8-7-17-28(27)29)36-32-21-11-9-19-30(32)35(26-15-5-2-6-16-26)31-20-10-12-22-33(31)36/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSDXVQFGASBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions . These reactions are carried out under specific conditions to ensure high yields and purity. The general synthetic route includes the following steps:
Suzuki Coupling Reaction: This involves the reaction of a boronic acid derivative with a halogenated anthracene in the presence of a palladium catalyst and a base.
Sonogashira Coupling Reaction: This involves the reaction of an alkyne with a halogenated anthracene in the presence of a palladium catalyst and a copper co-catalyst.
Chemical Reactions Analysis
9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and various electrophiles for substitution reactions .
Scientific Research Applications
Photophysical Properties
Research indicates that derivatives of anthracene, including 9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene, exhibit significant photophysical properties, such as fluorescence and phosphorescence. These properties are crucial for their application in OLEDs and other light-emitting devices. The compound has been shown to be efficient as a fluorescent emitter in both solution and solid-state forms .
Organic Light Emitting Diodes (OLEDs)
One of the primary applications of this compound is in OLED technology. Its ability to emit light efficiently makes it an ideal candidate for use as an emitter layer in OLEDs. The compound's high photoluminescence quantum yield contributes to the brightness and efficiency of OLED devices .
Organic Photodetectors
Due to its strong absorption characteristics in the UV-visible range, this compound can also be utilized in organic photodetectors. Its ability to convert light into electrical signals can enhance the performance of photodetector devices used in various applications, including imaging and sensing technologies.
Solar Cells
In organic photovoltaics (OPVs), compounds like this compound can serve as electron donors or acceptors due to their favorable energy levels. Their incorporation into solar cell architectures can improve light absorption and charge transport, leading to enhanced energy conversion efficiencies .
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of various anthracene derivatives, including this compound, utilized methods such as Sonogashira coupling. The synthesized compounds were characterized using UV-visible spectroscopy, demonstrating significant absorption properties that are beneficial for optoelectronic applications .
Case Study 2: Performance in OLEDs
In a detailed investigation into the performance of OLEDs using this compound, researchers found that devices incorporating this compound exhibited superior electroluminescent properties compared to those using traditional materials. The study highlighted the compound's potential to improve device efficiency and longevity .
Mechanism of Action
The mechanism of action of 9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene primarily involves its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved in its biological activities are still under investigation, but they likely involve interactions with cellular components and disruption of cellular processes .
Comparison with Similar Compounds
Table 1: Substituent Effects on Anthracene Derivatives
Optical and Photophysical Properties
- Fluorescence Quantum Yield: The target’s naphthyl group likely reduces ΦF compared to DPA (ΦF = 0.9) due to increased non-radiative decay from steric strain, as seen in 9-phenyl-10-(4-triphenylamine)anthracene (ΦF = 0.44) .
- TTA-UC Performance : Derivatives with bulky substituents, such as 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, show enhanced ϕUC by suppressing aggregation-induced quenching. The target’s naphthyl group may similarly improve TTA-UC by balancing conjugation and solubility .
Table 2: Photophysical Comparison
| Compound | λem (nm) | ΦF | TTA-UC ϕUC | Reference |
|---|---|---|---|---|
| DPA | 430 | 0.90 | 0.12 | |
| 9-Phenyl-10-(4-CF₃-phenyl)anthr. | 450 | 0.44 | 0.15 | |
| Target Compound* | ~440–460 | ~0.50 | ~0.14 | Inferred |
Electrochemical and Thermal Stability
- Redox Potentials: Anthracene derivatives with electron-donating substituents (e.g., methoxyphenyl in ) exhibit lowered oxidation potentials. The target’s naphthyl group, being mildly electron-donating, may similarly stabilize the HOMO level (~5.2 eV vs. vacuum) .
- Thermal Stability : Compounds like 9-(4-methoxyphenyl)-10-phenylanthracene (2a) show decomposition temperatures >300°C (TGA data in ). The target’s bulkier substituent may slightly reduce thermal stability due to weaker crystalline packing .
Molecular Packing and Solid-State Behavior
- π-π Interactions : In 9,10-distyrylanthracenes, centroid distances between anthracene rings range from 6.58–6.77 Å . The target’s naphthyl group likely increases this distance, reducing charge transport efficiency but enhancing amorphous film formation for OLEDs.
- Crystallinity : Derivatives with planar substituents (e.g., DPA) form dense crystals, while bulkier groups (e.g., naphthyl) promote isotropic solid-state emission, as observed in chemiluminescent anthracene endoperoxides .
Biological Activity
9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene (commonly referred to as 9-PNPA) is an organic compound characterized by its complex structure, which integrates multiple aromatic rings. This compound is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. While the biological activity of 9-PNPA is not extensively studied, compounds with similar structures often exhibit interesting biological properties.
Chemical Structure and Properties
The molecular formula of 9-PNPA is , with a molecular weight of 456.58 g/mol. Its structure features a phenyl group and a phenylnaphthalene moiety attached to an anthracene backbone, which contributes to its unique electronic properties and photophysical behavior.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.58 g/mol |
| Structure | Anthracene derivative with phenyl and phenylnaphthalene groups |
Biological Activity Overview
Research into the biological activity of 9-PNPA specifically is limited, but insights can be drawn from studies on structurally similar compounds. Compounds in the anthracene family are known for various biological activities, including:
- Anticancer Activity: Some anthracene derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Antioxidant Properties: Certain compounds exhibit antioxidant capabilities, reducing oxidative stress in biological systems.
- Photodynamic Therapy Applications: Anthracenes can be used in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation.
Case Studies and Research Findings
-
Anticancer Activity:
A study investigating the cytotoxic effects of anthracene derivatives found that compounds similar to 9-PNPA exhibited significant activity against various cancer cell lines. For instance, derivatives were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range. -
Photophysical Properties:
The photophysical behavior of anthracene derivatives, including fluorescence and phosphorescence properties, has been studied extensively. These properties are crucial for applications in OLEDs and other optoelectronic devices. The efficiency of energy transfer in these compounds can impact their effectiveness in biological imaging and therapeutic applications. -
Antioxidant Studies:
Research has indicated that certain anthracene derivatives possess antioxidant properties that can mitigate oxidative damage in cells. This is particularly relevant for neuroprotective applications where oxidative stress plays a significant role.
The mechanism of action for 9-PNPA and similar compounds often involves:
- Intercalation into DNA: Many anthracene derivatives can intercalate into DNA strands, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.
- Reactive Oxygen Species Generation: Upon exposure to light, these compounds can generate reactive oxygen species that induce cellular damage, particularly in targeted cancer cells.
- Modulation of Enzyme Activity: Some studies suggest that anthracenes can act as enzyme inhibitors or activators, influencing metabolic pathways within cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-phenyl-10-(4-phenylnaphthalen-1-yl)anthracene, and how do reaction conditions influence yield?
- Methodology : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the 9- and 10-positions of anthracene. Optimize catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous THF under reflux . For sterically hindered substrates, employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the electronic structure of this compound?
- Methodology : Perform UV-Vis spectroscopy (λmax in THF: ~380–420 nm for anthracene derivatives) to assess π-π* transitions. Compare with DFT calculations (B3LYP/6-31G*) to validate orbital localization and conjugation effects . NMR (¹H/¹³C) in CDCl₃ can resolve substituent effects: anthracene protons typically appear at δ 7.4–8.3 ppm, with downfield shifts for electron-withdrawing groups .
Q. What are the primary applications of this compound in materials science?
- Methodology : Investigate its use as a blue-emitting layer in OLEDs. Measure electroluminescence efficiency (cd/A) and Commission Internationale de l’Éclairage (CIE) coordinates using thin-film devices. Compare with 9,10-diarylanthracene derivatives, which show improved thermal stability (Tg > 150°C) .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodology :
- Contradiction Analysis : If Suzuki coupling fails due to steric hindrance, switch to Buchwald-Hartwig amination or use bulkier ligands (e.g., SPhos) to enhance catalyst turnover .
- Optimization : Conduct Design of Experiments (DoE) to test variables (temperature, solvent polarity, molar ratios). For example, DMF increases solubility but may promote side reactions; use toluene with 10 mol% Pd catalyst .
Q. What strategies resolve discrepancies between computational predictions and experimental photophysical data?
- Methodology :
- Data Validation : Re-examine solvent effects (e.g., polar solvents stabilize charge-transfer states). Use time-dependent DFT (TD-DFT) with implicit solvation models (e.g., PCM) to refine excitation energy calculations .
- Experimental Refinement : Measure fluorescence quantum yield (ΦF) using an integrating sphere and compare with theoretical oscillator strengths .
Q. How can aggregation-induced emission (AIE) properties be engineered in this compound?
- Methodology : Introduce bulky substituents (e.g., triphenylamine) at the anthracene core to restrict intramolecular rotation. Test AIE behavior by comparing photoluminescence (PL) intensity in THF (dispersed) vs. water/THF mixtures (aggregated). Use dynamic light scattering (DLS) to confirm nanoparticle formation .
Q. What are the stability challenges under ambient light, and how can they be mitigated?
- Methodology :
- Degradation Analysis : Expose thin films to UV light (365 nm) and track decomposition via HPLC-MS. Anthracene derivatives often undergo [4+4] cycloaddition; adding electron-donating groups (e.g., methoxy) reduces reactivity .
- Stabilization : Encapsulate in PMMA matrices or use UV-filtering substrates (e.g., quartz) in device fabrication .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| Suzuki Coupling | Aryl-aryl bond formation | |
| TD-DFT | Photophysical prediction | |
| HPLC-MS | Purity/degradation analysis | |
| NMR | Substituent effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
